molecular formula C6H9IN4 B8631985 1-Cyclopentyl-5-iodo-1H-tetrazole CAS No. 919097-67-9

1-Cyclopentyl-5-iodo-1H-tetrazole

Cat. No. B8631985
CAS RN: 919097-67-9
M. Wt: 264.07 g/mol
InChI Key: CHHUYXHZJAAINR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopentyl-5-iodo-1H-tetrazole is a useful research compound. Its molecular formula is C6H9IN4 and its molecular weight is 264.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Cyclopentyl-5-iodo-1H-tetrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Cyclopentyl-5-iodo-1H-tetrazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

919097-67-9

Product Name

1-Cyclopentyl-5-iodo-1H-tetrazole

Molecular Formula

C6H9IN4

Molecular Weight

264.07 g/mol

IUPAC Name

1-cyclopentyl-5-iodotetrazole

InChI

InChI=1S/C6H9IN4/c7-6-8-9-10-11(6)5-3-1-2-4-5/h5H,1-4H2

InChI Key

CHHUYXHZJAAINR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2C(=NN=N2)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

In an atmosphere of inert gas, 10.42 mmol of butyllithium (1.6M in hexane) was added dropwise to a solution, cooled to −75° C., of 8.68 mmol (1.20 g) of 1-cyclopentyltetrazole in 27 ml of anhydrous tetrahydrofuran such that the temperature of the reaction mixture did not exceed −70° C. The mixture was stirred at this temperature for 30 minutes, and 8.68 mmol (2.2 g) of iodine in 4 ml of anhydrous tetrahydrofuran was then added dropwise. After 30 minutes of stirring at this temperature, the reaction mixture was warmed to 23° C., and water was added carefully. The solvent was extracted with ethyl acetate and the combined organic phase was washed with sodium thiosulphate solution and saturated sodium chloride solution and dried over sodium sulphate. The solid obtained after distillative removal of solvent under reduced pressure was stirred with diisopropyl ether and yielded 1.55 g (68%) of 1-cyclopentyl-5-iodotetrazole with a melting point of 119° C.
Quantity
10.42 mmol
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step Two
Quantity
27 mL
Type
solvent
Reaction Step Two
Quantity
2.2 g
Type
reactant
Reaction Step Three
Quantity
4 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.